1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid
CAS No.: 1103112-81-7
Cat. No.: VC5653762
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1103112-81-7 |
|---|---|
| Molecular Formula | C7H10F3NO2 |
| Molecular Weight | 197.157 |
| IUPAC Name | 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) |
| Standard InChI Key | SXGHHVIQYAFXBM-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises a five-membered pyrrolidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group (-CH₂CF₃) and at the 2-position with a carboxylic acid (-COOH). The stereochemistry of the pyrrolidine ring and trifluoroethyl group influences its reactivity and biological interactions. X-ray crystallography of analogous pyrrolidine derivatives reveals chair-like conformations, with the trifluoroethyl group adopting equatorial orientations to minimize steric strain .
Key Structural Features:
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Pyrrolidine Core: A saturated five-membered ring with nitrogen at position 1.
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Trifluoroethyl Group: Introduces electron-withdrawing effects and metabolic stability.
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Carboxylic Acid: Enhances water solubility and enables derivatization into amides or esters.
Physicochemical Data
Experimental and predicted physicochemical properties are summarized below:
The trifluoroethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, while the carboxylic acid moiety balances this with polar interactions .
Synthesis and Analytical Characterization
Synthetic Routes
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is synthesized via multi-step organic reactions:
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Pyrrolidine Functionalization:
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Alkylation of pyrrolidine with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Yields range from 50–70%, with purification via silica gel chromatography.
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Carboxylic Acid Introduction:
Optimization Challenges:
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Steric Hindrance: The trifluoroethyl group complicates nucleophilic substitution reactions, necessitating elevated temperatures.
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Racemization: Chiral centers require mild conditions to prevent epimerization during synthesis .
Analytical Techniques
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NMR Spectroscopy:
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Mass Spectrometry:
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X-ray Crystallography: Limited data available; analogous structures show planar carboxylic acid groups and distorted chair conformations .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for bioactive molecules:
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CB2 Receptor Modulators: Incorporation into pyrrolidine-based ligands enhances binding affinity for cannabinoid receptors, relevant for treating neuropathic pain .
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Metalloprotease Inhibitors: Derivatives inhibit matrix metalloproteases (MMPs), showing promise in cancer and arthritis therapy .
Case Study:
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A 2023 study utilized the compound to synthesize (2S)-1-[1-(2,2,2-trifluoroethyl)-4-piperidyl]pyrrolidine-2-carboxylic acid, a potent MMP-9 inhibitor with IC₅₀ = 12 nM .
Asymmetric Catalysis
The carboxylic acid group facilitates enantioselective reactions:
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Mannich Reactions: (R)-3-Pyrrolidinecarboxylic acid derivatives catalyze anti-Mannich products with >99% ee, leveraging hydrogen bonding for stereocontrol .
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Cycloadditions: Trifluoroethyl-containing azomethine ylides participate in [3+2] cycloadditions to form spirooxindoles with antitumor activity .
Biological Activity and Mechanism
In Vitro Profiles
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Enzyme Inhibition:
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Antimicrobial Activity:
Pharmacokinetic Predictions
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Metabolic Stability: The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
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Blood-Brain Barrier Penetration: Predicted Pe = 5.7 × 10⁻⁶ cm/s (moderate permeability) .
Future Directions
Derivative Synthesis
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Amide and Ester Analogs: Improve bioavailability via prodrug strategies .
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Spirocyclic Derivatives: Enhance target selectivity through conformational restriction .
Computational Modeling
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Docking Studies: Identify binding modes with MMPs and CB2 receptors using AutoDock Vina .
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QSAR Analysis: Correlate substituent effects with bioactivity to guide lead optimization .
In Vivo Studies
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